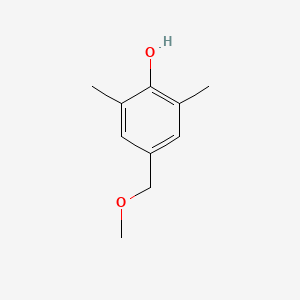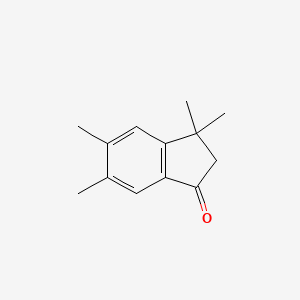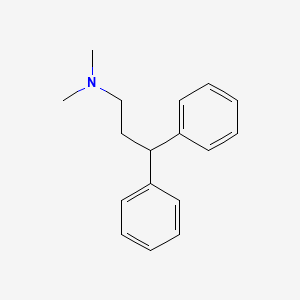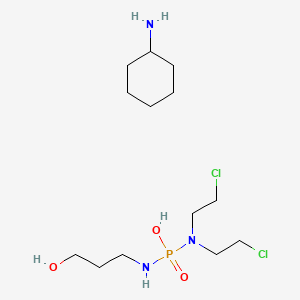
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine is a chemical compound that combines the properties of cytoxyl alcohol and cyclohexylamine. It is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications. This compound is typically used in organic synthesis and as an intermediate in the production of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions: bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine can be synthesized through the reaction of cytoxyl alcohol with cyclohexylamine. The reaction typically involves mixing equimolar amounts of cytoxyl alcohol and cyclohexylamine in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of cytoxyl alcohol cyclohexylamine salt may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Alkylated or sulfonated derivatives.
科学研究应用
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and pharmaceuticals.
作用机制
The mechanism of action of cytoxyl alcohol cyclohexylamine salt involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Cyclohexylamine: An aliphatic amine with similar reactivity but different applications.
Cytoxyl Alcohol: A precursor to cytoxyl alcohol cyclohexylamine salt with distinct chemical properties.
Uniqueness: bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine is unique due to its combined properties of cytoxyl alcohol and cyclohexylamine, making it versatile in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential biological activity set it apart from other similar compounds.
属性
CAS 编号 |
4465-94-5 |
|---|---|
分子式 |
C13H30Cl2N3O3P |
分子量 |
378.3 g/mol |
IUPAC 名称 |
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid;cyclohexanamine |
InChI |
InChI=1S/C7H17Cl2N2O3P.C6H13N/c8-2-5-11(6-3-9)15(13,14)10-4-1-7-12;7-6-4-2-1-3-5-6/h12H,1-7H2,(H2,10,13,14);6H,1-5,7H2 |
InChI 键 |
AASQCZYRAWCJEM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C(CNP(=O)(N(CCCl)CCCl)O)CO |
规范 SMILES |
C1CCC(CC1)N.C(CNP(=O)(N(CCCl)CCCl)O)CO |
Key on ui other cas no. |
4465-94-5 |
同义词 |
NSC 52695 NSC-52695 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


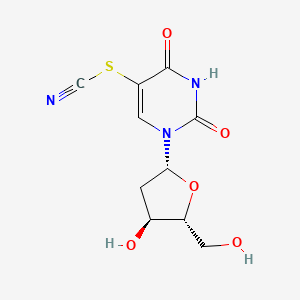
![5-hexyl-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1198144.png)
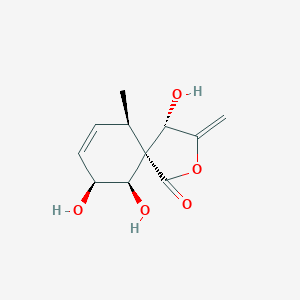
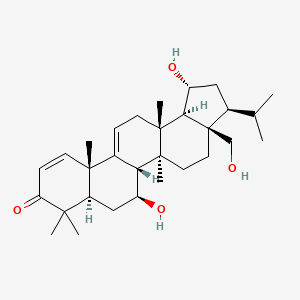
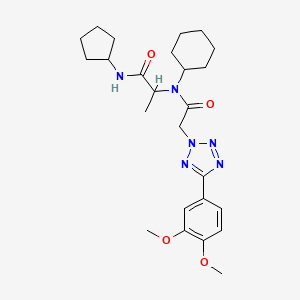
![2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol](/img/structure/B1198154.png)
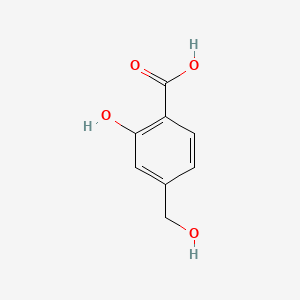
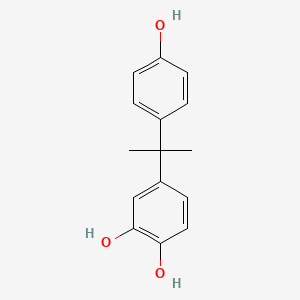
![N-BENZYL-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B1198157.png)
![ethyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate](/img/structure/B1198160.png)
![{[(3Z)-1-(2-CHLOROETHYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA](/img/structure/B1198163.png)
